2,5-Dichlorofluorobenzene
Overview
Description
2,5-Dichlorofluorobenzene is an organic compound that belongs to the family of halogenated benzenes . It is also known by other names such as 1,4-dichloro-2-fluorobenzene, 1-fluoro-2,5-dichlorobenzene, and Benzene, 1,4-dichloro-2-fluoro .
Molecular Structure Analysis
The molecular formula of 2,5-Dichlorofluorobenzene is C6H3Cl2F . The molecular weight is 164.99 . The InChI code is 1S/C6H3Cl2F/c7-4-1-2-5(8)6(9)3-4/h1-3H .Chemical Reactions Analysis
2,5-Dichlorofluorobenzene is highly reactive and can readily undergo various chemical reactions like halogenation, nitration, and alkylation .Physical And Chemical Properties Analysis
2,5-Dichlorofluorobenzene is a clear liquid that appears colorless to light yellow to light orange . It has a density of 1.383 , a melting point of 4 °C , a boiling point of 168 °C , and a flash point of 65 °C . The refractive index is 1.5235-1.5255 .Scientific Research Applications
Potential Application: Antimicrobial Activity
- Summary of Application : 2,5-Dichlorofluorobenzene may have potential antimicrobial activity . This suggests that it could be used in the development of new antimicrobial agents.
Application 1: Agrochemicals
- Summary of Application : 2,5-Dichlorofluorobenzene is used in the production of agrochemicals such as herbicides and insecticides .
- Methods of Application/Experimental Procedures : It is a key intermediate in the synthesis of various agrochemicals that are used to protect crops .
- Results/Outcomes : The specific results or outcomes of this application were not detailed in the source .
Application 2: Organic Compounds Manufacturing
- Summary of Application : 2,5-Dichlorofluorobenzene is commonly used as a solvent in the manufacturing of organic compounds like pharmaceuticals, dyes, and pesticides .
- Methods of Application/Experimental Procedures : This chemical is used as an intermediate in the synthesis of other chemicals .
- Results/Outcomes : The specific results or outcomes of this application were not detailed in the source .
Application 3: Synthesis of Triclosan
- Summary of Application : 2,5-Dichlorofluorobenzene is used as an intermediate in the synthesis of other chemicals like triclosan .
- Methods of Application/Experimental Procedures : This chemical is used as an intermediate in the synthesis of triclosan .
- Results/Outcomes : The specific results or outcomes of this application were not detailed in the source .
Application 4: Production of Bioplastics
- Summary of Application : 2,5-Dichlorofluorobenzene could potentially be used in the production of bioplastics .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results/Outcomes : The specific results or outcomes of this application were not detailed in the source .
Safety And Hazards
2,5-Dichlorofluorobenzene is classified as a hazardous substance due to its potential health and environmental effects . It is considered to be toxic if ingested, inhaled, or absorbed through the skin . It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when the risk of exposure occurs .
properties
IUPAC Name |
1,4-dichloro-2-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQTYCQGIXZSNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188337 | |
Record name | Benzene, 1,4-dichloro-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorofluorobenzene | |
CAS RN |
348-59-4 | |
Record name | Benzene, 1,4-dichloro-2-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 348-59-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10256 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,4-dichloro-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dichlorofluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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